Sulfamoxole

Descripción general

Descripción

Sulfamoxole es un compuesto antibacteriano sulfonamida. Pertenece a la clase de antibióticos bacteriostáticos sintéticos que inhiben el crecimiento de las bacterias al interferir con su síntesis de ácido fólico . This compound es conocido por su actividad de amplio espectro contra bacterias gram-positivas y gram-negativas .

Aplicaciones Científicas De Investigación

Sulfamoxole tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de química de sulfonamida y mecanismos de reacción.

Medicina: Se utiliza en combinación con otros antibióticos, como trimetoprima, para tratar infecciones bacterianas.

Industria: this compound se utiliza en la industria farmacéutica para el desarrollo y producción de fármacos antibacterianos.

Mecanismo De Acción

Sulfamoxole ejerce sus efectos antibacterianos inhibiendo competitivamente la enzima bacteriana dihidrofolato reductasa . Esta enzima es esencial para el procesamiento adecuado del ácido para-aminobenzoico (PABA), que es crucial para la síntesis de ácido fólico en las bacterias . Al inhibir esta enzima, this compound interrumpe la síntesis de ácido fólico, inhibiendo así el crecimiento y la multiplicación bacteriana .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sulfamoxole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . By inhibiting this enzyme, this compound disrupts the synthesis of folic acid, a vital component in bacterial DNA replication .

Cellular Effects

This compound’s primary cellular effect is the inhibition of bacterial growth. It achieves this by disrupting the folic acid metabolism cycle, which is essential for bacterial DNA replication . This disruption prevents the bacteria from multiplying, effectively controlling the bacterial infection .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby disrupting bacterial DNA replication .

Metabolic Pathways

This compound is involved in the folic acid metabolism pathway, where it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis .

Transport and Distribution

This compound is readily absorbed orally and is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids .

Métodos De Preparación

Sulfamoxole se puede sintetizar mediante la reacción de aminas primarias o secundarias con cloruro de sulfonilo en presencia de bases orgánicas o inorgánicas . La ruta sintética típica implica el acoplamiento de cloruros de sulfonilo aromáticos con aminas primarias heterocíclicas . Los métodos de producción industrial a menudo implican procesos similares, pero se optimizan para la producción a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Sulfamoxole sufre varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas, aunque las vías de oxidación detalladas no están extensamente documentadas.

Reducción: Las reacciones de reducción de this compound son menos comunes, pero pueden ocurrir bajo ciertas condiciones.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando el grupo sulfonamida.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Sulfamoxole es similar a otros antibióticos sulfonamida, como:

- Sulfametoxazol

- Sulfadiazina

- Sulfisoxazol

Lo que diferencia a this compound es su estructura específica, que incluye un grupo 4,5-dimetil-2-oxazolil . Esta estructura única contribuye a su actividad antibacteriana específica y propiedades farmacocinéticas.

Propiedades

IUPAC Name |

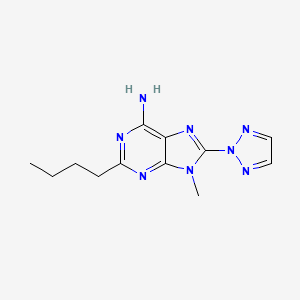

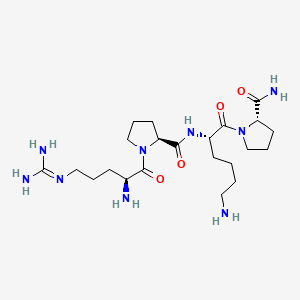

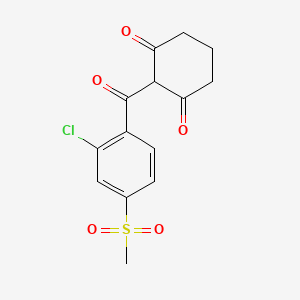

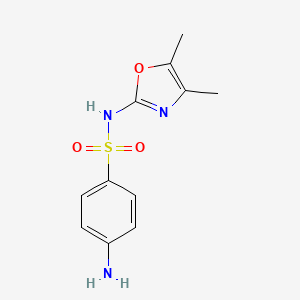

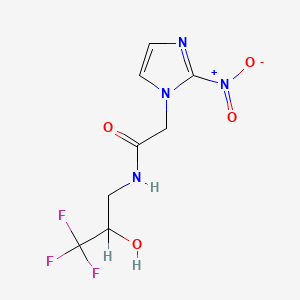

4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFLXLSBHQBMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023617 | |

| Record name | Sulfamoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfamoxole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfamoxole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Sulfamoxole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

729-99-7 | |

| Record name | Sulfamoxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamoxole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoxole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGG82XE020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfamoxole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | Sulfamoxole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamoxole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Sulfamoxole?

A: this compound, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). It exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase, a crucial enzyme in the folic acid synthesis pathway of bacteria. [] This inhibition disrupts the production of dihydrofolic acid, and subsequently, tetrahydrofolic acid, which are essential for bacterial DNA, RNA, and protein synthesis. [, ]

Q2: Does this compound affect mammalian cells?

A: Mammalian cells, unlike bacteria, cannot synthesize folic acid de novo and rely on dietary sources. Therefore, this compound's inhibitory effect on dihydropteroate synthase is selectively toxic to bacteria. [, ]

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C11H13N3O3S, and its molecular weight is 267.31 g/mol. [, , ]

Q4: What spectroscopic data is available for this compound?

A: Several studies have investigated the spectroscopic properties of this compound. Infrared (IR) and Raman spectroscopy have been used to characterize the vibrational modes of the molecule, providing insights into its structure and bonding. [, ] Additionally, UV-Vis spectroscopy is frequently employed for quantitative analysis, particularly in pharmaceutical formulations, utilizing its absorbance maximum at 241 nm. []

Q5: What is the stability of this compound in different formulations?

A: Research indicates that this compound exhibits good stability in various pharmaceutical formulations, including film-coated tablets and suspensions. [] Extensive stability tests have been conducted to assess its shelf life and degradation pathways under different storage conditions. []

Q6: How is this compound absorbed and distributed in the body?

A: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within a few hours. [] Its distribution is widespread throughout the body, achieving therapeutically relevant levels in various tissues and fluids, including urine and bile. []

Q7: What is the half-life of this compound?

A: this compound exhibits a half-life similar to Sulfamethoxazole. [] This property makes it suitable for twice-daily dosing regimens, as demonstrated in pharmacokinetic studies. []

Q8: How is this compound eliminated from the body?

A: Following absorption and distribution, this compound is primarily excreted through the kidneys, with a significant portion remaining unmetabolized in the urine. []

Q9: What is the spectrum of activity of this compound?

A: this compound demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to other sulfonamides. [, ] Notably, it exhibits potent activity against common urinary tract pathogens, such as Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis. [, , ]

Q10: How effective is this compound in treating urinary tract infections?

A: Clinical trials have demonstrated the efficacy of this compound in treating both acute and chronic urinary tract infections, achieving high rates of clinical and bacteriological cure. [] Its efficacy is particularly notable in cases of pyelonephritis, pyelitis, and cystitis. []

Q11: Has this compound been studied in other infectious diseases?

A: Beyond urinary tract infections, this compound has shown promising results in treating a range of bacterial infections, including those affecting the gastrointestinal tract, skin, female genital organs, respiratory tract, and ENT organs. [, , ] It has also shown activity against Toxoplasma gondii in experimental models. []

Q12: How does bacterial resistance to this compound develop?

A: The primary mechanism of resistance to this compound involves mutations or amino acid duplications in the dihydropteroate synthase enzyme. [] These alterations reduce the enzyme's binding affinity for this compound, rendering it less effective. []

Q13: What is the safety profile of this compound?

A: Toxicological studies in animals have shown that this compound is well-tolerated at therapeutic doses. [] Clinical trials have also reported a favorable safety profile, with side effects comparable to those observed with other sulfonamides. []

Q14: How is this compound quantified in biological samples?

A: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound in biological samples, such as plasma and urine. [, ] This technique, often coupled with UV detection, allows for sensitive and specific quantification of the drug. [, ]

Q15: Are there any mass spectrometry-based methods for this compound analysis?

A: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of this compound and other sulfonamides in various matrices, including food products and biological samples. [, , ] This technique offers high sensitivity and selectivity, enabling the detection of trace levels of the drug.

Q16: How does the dissolution rate of this compound affect its bioavailability?

A: The dissolution rate of a drug product significantly impacts its absorption and bioavailability. Studies have investigated the in vitro dissolution profiles of different this compound formulations, including film-coated tablets, to assess their release characteristics. [] Optimal dissolution rates are crucial for ensuring consistent and reliable drug absorption.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)